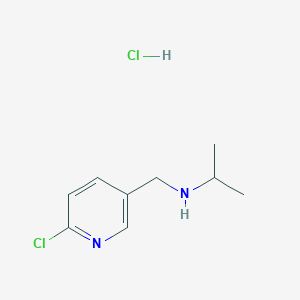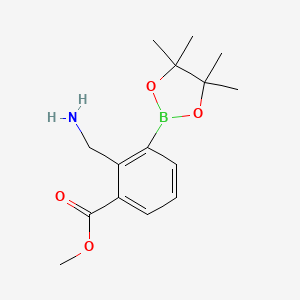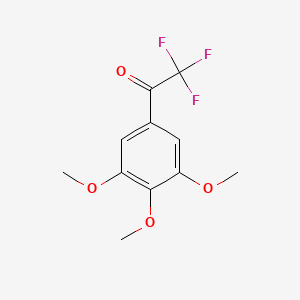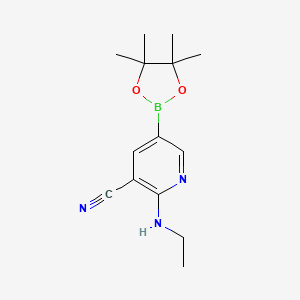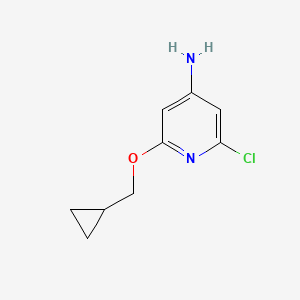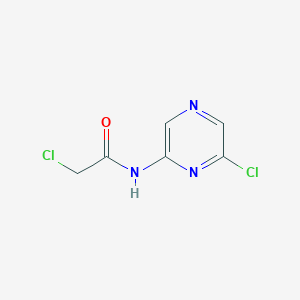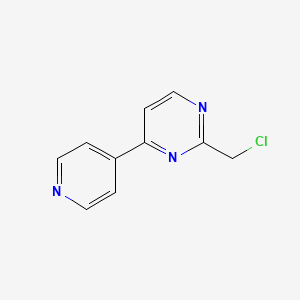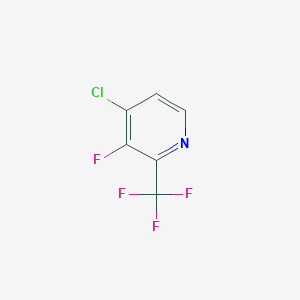
4-Cloro-3-fluoro-2-(trifluorometil)piridina
Descripción general
Descripción
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is C6H2ClF4N . The InChI Key is FZINIBTZNSPWQR-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is used in a reaction with phenol using K2CO3 as a base to induce fluoride displacement and obtain ether . The hydrolysis of chloropyridine into pyridinone is then performed via a treatment with KOH .Physical And Chemical Properties Analysis
The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the biological activities of fluorine-containing compounds .Aplicaciones Científicas De Investigación
Industria Agroquímica
4-Cloro-3-fluoro-2-(trifluorometil)piridina: es un motivo estructural clave en los ingredientes agroquímicos activos. Sus derivados, como las trifluorometilpiridinas (TFMP), se utilizan ampliamente en la protección de cultivos. Los derivados de TFMP ayudan en la síntesis de compuestos como el fluazifop-butilo, que es crucial para proteger los cultivos de las plagas .
Sector Farmacéutico
En la industria farmacéutica, los derivados de TFMP se incorporan a varios fármacos debido a sus propiedades fisicoquímicas únicas. Estos derivados se han utilizado en varios productos farmacéuticos aprobados y también están presentes en numerosos candidatos que se encuentran en ensayos clínicos .
Medicina Veterinaria
Al igual que sus aplicaciones en medicina humana, los derivados de TFMP se utilizan en productos veterinarios. Las características únicas de la porción piridina combinadas con los átomos de flúor contribuyen a las actividades biológicas de estos compuestos .
Síntesis de Bloques de Construcción Fluorados
El compuesto sirve como precursor para la síntesis de bloques de construcción fluorados utilizados en la investigación química. Estos bloques de construcción son fundamentales en el desarrollo de nuevos compuestos con posibles aplicaciones en diversas industrias .
Desarrollo de Marcos Orgánicos
This compound: se puede utilizar en la síntesis de marcos metal-orgánicos (MOF). Los MOF tienen aplicaciones en almacenamiento de gas, catálisis y como sensores debido a su alta porosidad y área de superficie .
Catálisis
Este compuesto actúa como un ligando catalítico en la preparación regioselectiva de moléculas orgánicas complejas. Por ejemplo, se utiliza en el acoplamiento oxidativo del xileno para producir tetrametilbifenilos, que son importantes en diversas aplicaciones sintéticas .
Intermedio para la Síntesis
Es un intermedio valioso en la síntesis de entidades químicas más complejas. La capacidad de introducir átomos de flúor en un compuesto puede alterar significativamente sus propiedades químicas y biológicas, convirtiéndolo en una herramienta versátil en química medicinal .
Ciencia de Materiales
La introducción de átomos de flúor mediante el uso de este compuesto puede conducir al desarrollo de materiales funcionales con propiedades únicas, como una mayor estabilidad y características electrónicas alteradas .
Mecanismo De Acción
Target of Action
It is known that this compound acts as a reactant in the preparation of aminopyridines through amination reactions .
Mode of Action
The interaction of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine with its targets involves its use as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It is known that this compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
It is known that this compound is used in the preparation of aminopyridines through amination reactions , which suggests it may play a role in the synthesis of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine. For instance, it should be stored in a cool, dry place and kept tightly closed . It is also incompatible with oxidizing agents , indicating that it may be unstable in oxidative environments.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic activity . Additionally, 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine can disrupt cellular homeostasis by altering the activity of ion channels and transporters, impacting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes, such as cytochrome P450 enzymes . This binding can lead to conformational changes in the enzyme structure, reducing its catalytic efficiency. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Studies have shown that prolonged exposure to these conditions can lead to the formation of degradation products, which may have different biological activities compared to the parent compound. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting persistent changes in gene expression and cellular metabolism even after the compound has been removed from the experimental system.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain concentration. These findings highlight the importance of dose optimization in the therapeutic application of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine.
Metabolic Pathways
4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The presence of the trifluoromethyl group can influence the compound’s metabolic stability and bioavailability, making it a valuable tool in studying metabolic pathways and enzyme kinetics.
Transport and Distribution
The transport and distribution of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine within cells and tissues are facilitated by its lipophilic nature . The compound can readily cross cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may also play a role in its distribution, influencing its localization and accumulation within cells. The compound’s distribution can impact its biological activity, as it may preferentially target certain tissues or cell types.
Subcellular Localization
The subcellular localization of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The compound’s activity and function can be modulated by its subcellular localization, highlighting the importance of understanding its distribution within cells.
Propiedades
IUPAC Name |
4-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCIHYHTVJEVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





